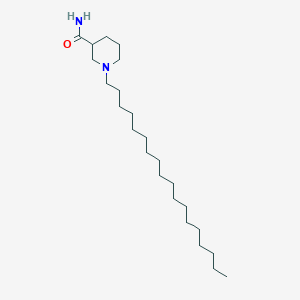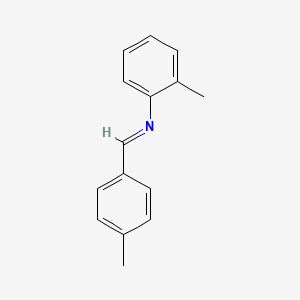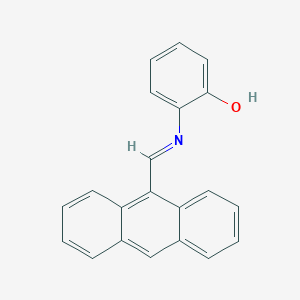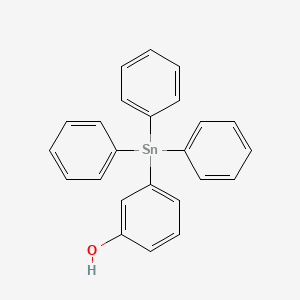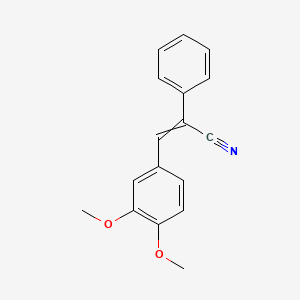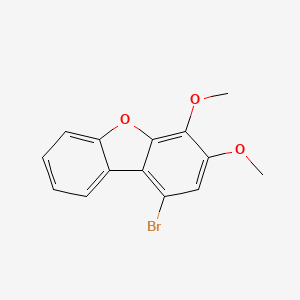
4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Méthyl-gamma-(1-méthyloxy)benzènebutanonitrile est un composé chimique de formule moléculaire C14H19NO et de masse moléculaire 217,3068 g/mol . Il est connu pour sa structure unique, qui comprend un noyau de benzènebutanonitrile avec un groupe 4-méthyle et un substituant 1-méthyloxy. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Méthyl-gamma-(1-méthyloxy)benzènebutanonitrile implique généralement la réaction du 4-méthylbenzènebutanonitrile avec l'alcool isopropylique dans des conditions spécifiques. La réaction est catalysée par un acide ou une base, et la température est soigneusement contrôlée pour assurer l'obtention du produit souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production du 4-Méthyl-gamma-(1-méthyloxy)benzènebutanonitrile implique des réacteurs chimiques à grande échelle où les réactifs sont mélangés et chauffés dans des conditions contrôlées. Le processus est optimisé pour le rendement et la pureté, et le produit final est purifié à l'aide de techniques telles que la distillation ou la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Méthyl-gamma-(1-méthyloxy)benzènebutanonitrile subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amine.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe méthyloxy est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les ions alcoolate (RO-) sont couramment utilisés.
Principaux produits
Oxydation : Produit des cétones ou des acides carboxyliques.
Réduction : Produit des amines.
Substitution : Produit divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
Le 4-Méthyl-gamma-(1-méthyloxy)benzènebutanonitrile est utilisé dans plusieurs domaines de recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-Méthyl-gamma-(1-méthyloxy)benzènebutanonitrile implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et déclenchant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthylbenzènebutanonitrile : Manque le groupe méthyloxy, ce qui se traduit par des propriétés chimiques différentes.
4-Méthyl-gamma-(1-méthyloxy)benzènepropanonitrile : Structure similaire mais avec une chaîne carbonée plus courte.
4-Méthyl-gamma-(1-méthyloxy)benzènepentanonitrile : Structure similaire mais avec une chaîne carbonée plus longue.
Unicité
Son groupe méthyloxy fournit des sites supplémentaires pour la modification chimique, ce qui en fait un composé polyvalent pour la recherche et l'utilisation industrielle .
Propriétés
Numéro CAS |
6965-79-3 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-4-propan-2-yloxybutanenitrile |
InChI |
InChI=1S/C14H19NO/c1-11(2)16-14(5-4-10-15)13-8-6-12(3)7-9-13/h6-9,11,14H,4-5H2,1-3H3 |
Clé InChI |
AFVNASUMPFJDPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCC#N)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)
